Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
Description
This compound belongs to the 1,2,4-triazole class, characterized by a five-membered heterocyclic ring with three nitrogen atoms. Its structure features a 4-chloro-2-(trifluoromethyl)phenyl substituent at the N1 position and an ethyl ester group at the C3 position. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the chloro (Cl) substituent contributes to electronic effects, influencing reactivity and biological interactions .
Properties
CAS No. |
1000576-73-7 |
|---|---|
Molecular Formula |
C12H9ClF3N3O3 |
Molecular Weight |
335.66 g/mol |
IUPAC Name |
ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H9ClF3N3O3/c1-2-22-10(20)9-17-11(21)19(18-9)8-4-3-6(13)5-7(8)12(14,15)16/h3-5H,2H2,1H3,(H,17,18,21) |
InChI Key |
XTPPMWSPNGTFMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)N1)C2=C(C=C(C=C2)Cl)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed carboxylic acids.
Scientific Research Applications
Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The triazole ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
a) Ethyl 1-(3-chloro-4-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate (CAS 1000573-58-9)
- Structural Difference : The phenyl ring has a 3-chloro-4-methyl substituent instead of 4-chloro-2-(trifluoromethyl).
- Impact :
- Physical Properties :
b) Isopropyl 5-oxo-1-(3-(trifluoromethyl)phenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate
- Structural Difference : Isopropyl ester group replaces ethyl ester.
- Impact: Solubility: Longer alkyl chain reduces water solubility but improves membrane permeability. Synthesis: Requires isopropyl alcohol instead of ethanol, altering reaction conditions .
Heterocyclic Core Modifications
a) Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
- Structural Difference : Oxadiazole ring (two nitrogen atoms) replaces triazole.
- Impact :
- Biological Activity : Higher anticancer activity (high) but lower antimicrobial activity (moderate) compared to triazole derivatives.
- Chemical Reactivity : Oxadiazoles are less prone to hydrolysis but exhibit weaker hydrogen-bonding capacity .
b) Ethyl 2-[2-(4-ethoxy-3-methoxyphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Structural Difference : Thiazole and pyrrole rings replace triazole.
- Impact :
- Binding Interactions : Thiazole’s sulfur atom enables π-π stacking and metal coordination, absent in triazoles.
- Applications : More suited for material science due to structural rigidity .
Key Observations :
- The trifluoromethyl group enhances both anticancer and antimicrobial activities due to its strong electron-withdrawing effect and stability against metabolic degradation.
- Chloro substituents at specific positions (e.g., 4-Cl vs. 3-Cl) modulate enzyme inhibition by altering steric and electronic interactions .
Biological Activity
Ethyl 1-[4-chloro-2-(trifluoromethyl)phenyl]-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
Chemical Structure and Properties
The compound belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structural formula can be represented as follows:
This structure contributes to its unique pharmacological properties.
Anticancer Activity
Recent studies have shown that compounds containing a triazole moiety exhibit promising anticancer activity. For instance, derivatives of triazole have been evaluated against various cancer cell lines. In particular, compounds similar to this compound have demonstrated significant cytotoxic effects on human colon adenocarcinoma (HT-29) and breast cancer cell lines with IC50 values in the low micromolar range (e.g., IC50 = 2.76 µM against OVXF 899) .
| Cell Line | IC50 (µM) |
|---|---|
| HT-29 | 5.00 |
| OVXF 899 | 2.76 |
| PXF 1752 | 9.27 |
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of bacteria and fungi. Research has indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives of triazoles have shown effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenases (COX-1 and COX-2), enzymes involved in the inflammatory response . This inhibition can lead to reduced inflammation in various models.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as COX and HDAC (Histone Deacetylase), which play critical roles in cancer progression and inflammation.
- Cell Cycle Arrest : Studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds may increase ROS levels within cells, contributing to their cytotoxic effects against tumor cells.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated a series of triazole derivatives including this compound against multiple cancer cell lines. The findings revealed potent anticancer activity with specific derivatives achieving IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, a panel of synthesized triazole derivatives was tested against various pathogens. The results indicated that certain derivatives exhibited strong antibacterial activity comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
